molecular formula C7HCl2F5O B1530034 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene CAS No. 1807038-55-6

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene

Cat. No. B1530034
M. Wt: 266.98 g/mol
InChI Key: UHLBCMFKLYUSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene (1,3-DCF-2,5,6-TFB) is a halogenated aromatic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a highly fluorinated aromatic compound which has a unique set of physical and chemical properties, making it an attractive option for a variety of scientific applications.

Scientific Research Applications

1,3-DCF-2,5,6-TFB has been used in a variety of scientific research applications due to its unique physical and chemical properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of metal complexes. It has also been used in studies of the photochemistry of halogenated aromatic compounds, as well as in the synthesis of pharmaceuticals. Additionally, it has been used in studies of the effects of halogenated aromatic compounds on the environment.

Mechanism Of Action

The mechanism of action of 1,3-DCF-2,5,6-TFB is complex and not fully understood. It is believed to interact with proteins and other molecules in the cell, resulting in a variety of biochemical and physiological effects. It is also believed to be metabolized in the body, resulting in the formation of other compounds which may have their own unique effects on the body.

Biochemical And Physiological Effects

1,3-DCF-2,5,6-TFB has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of some enzymes, including cytochrome P450 and NADH oxidase. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, it has been shown to have an effect on the immune system, as well as on the nervous system.

Advantages And Limitations For Lab Experiments

1,3-DCF-2,5,6-TFB has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost, making it an attractive option for research. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is not as soluble in water as some other compounds, making it difficult to use in water-based experiments. Additionally, its unique properties can make it difficult to work with in some cases.

Future Directions

1,3-DCF-2,5,6-TFB has a variety of potential future directions for scientific research. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in the pharmaceutical industry, as well as its potential environmental effects. Finally, further research could be done to explore its potential uses in organic synthesis and catalysis.

properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)6(15-7(13)14)5(12)4(1)11/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBCMFKLYUSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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